molecular formula C13H14N2O4S B5759959 Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Cat. No.: B5759959
M. Wt: 294.33 g/mol
InChI Key: VZFLSLQJJHDHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a sophisticated chemical intermediate primarily utilized in the synthesis of novel heterocyclic compounds with potential pharmacological activities. Its core structure incorporates a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological properties [1] . Researchers employ this ester specifically as a versatile building block for the development of new therapeutic agents. The molecule's reactivity is defined by the ester group, which can be hydrolyzed to the corresponding acid, and the sulfanylacetate chain, which offers a point for further functionalization. Current research indicates that derivatives stemming from this intermediate are being investigated for their inhibitory potential against various enzymatic targets [2] . The presence of the 2-methoxyphenyl substituent on the oxadiazole ring is a critical structural feature often explored to enhance binding affinity and selectivity towards specific receptors or enzymes, making this compound a valuable starting point in hit-to-lead optimization campaigns within drug discovery programs. Its primary research value lies in enabling the rapid generation of chemical libraries for high-throughput screening against biologically relevant targets.

Properties

IUPAC Name

ethyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFLSLQJJHDHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-methoxyphenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound features a 1,3,4-oxadiazole ring, a sulfanyl group (-S-), and a methoxyphenyl substituent. Its reactivity is influenced by:

  • Conjugation : The oxadiazole ring allows electron delocalization, stabilizing reactive intermediates.

  • Sulfanyl functionality : Acts as a nucleophile or leaving group, enabling substitution reactions .

  • π-π interactions : Structural analysis reveals centroid-to-centroid distances of 3.846 Å between phenyl and oxadiazole rings, suggesting potential steric effects in reactions .

Nucleophilic Substitution

The sulfanyl group undergoes substitution with electrophiles such as alkyl halides or acylating agents. For example:

  • Reaction with 2-bromo-N-substituted acetamides in DMF using NaH as a base yields substituted acetamides .

  • Conditions: Polar aprotic solvents (e.g., DMF), strong bases (e.g., NaH, LiH), and moderate temperatures (35°C) .

Oxidation

While not explicitly detailed for this compound, oxadiazole derivatives generally undergo oxidation to form sulfoxides/sulfones. Potential oxidizing agents include hydrogen peroxide or peracids.

Electrophilic Substitution

The aromatic rings (oxadiazole and methoxyphenyl) may participate in electrophilic aromatic substitution, though steric hindrance from substituents could limit reactivity.

Reaction Conditions and Reagents

Reaction TypeReagentsSolventTemperature
Nucleophilic SubstitutionNaH/LiH (base), DMFDMF35°C
OxidationH<sub>2</sub>O<sub>2</sub>, peracidsDichloromethane/DMFVariable

Substitution Reactions

  • Electrophilic substitution at sulfanyl group :
    Reaction with 2-bromoacetamides replaces the sulfanyl group, forming new acetamide derivatives. Example:

    • Reactant: 2-bromo-N-(4-methylthiazol-2-yl)acetamide

    • Product: N-(4-methylthiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide .

  • Thiol-acyl coupling :
    The sulfanyl group can react with acylating agents (e.g., acyl chlorides) to form thioesters.

Structural Comparisons

CompoundKey FeatureReactivity Profile
Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetateSulfanyl group with methoxyphenylHigh nucleophilicity, prone to substitution
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetatePhenyl substituentSimilar substitution trends but reduced steric hindrance
Ethyl 2-(5-chlorophenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetateChlorine substituentIncreased electrophilicity of oxadiazole ring

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate belongs to the class of oxadiazole derivatives, which are known for their diverse biological properties. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions involving thioketones and hydrazides.

Synthetic Pathway Overview

The compound can be synthesized through a multi-step process:

  • Formation of Oxadiazole : The initial step involves the reaction of a suitable hydrazide with a thioketone to form the oxadiazole ring.
  • Esterification : The resultant oxadiazole is then esterified with ethyl acetate to yield the final product.

Antimicrobial Activity

Numerous studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains of bacteria.

  • Case Study : A study reported that derivatives containing the oxadiazole moiety showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Oxadiazoles are known to inhibit specific pathways involved in cancer cell proliferation.

  • Case Study : Research indicated that certain oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways. This compound was shown to reduce cell viability in various cancer cell lines .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science due to its unique electronic properties.

Organic Electronics

Oxadiazole derivatives are being explored for their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to function as electron transport materials makes them suitable candidates for enhancing device performance.

  • Research Findings : Studies have shown that incorporating this compound into polymer matrices can improve charge mobility and stability in OLED devices .

Mechanism of Action

The mechanism of action of Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Compound Name Substituents at Oxadiazole 5-Position Substituents at Oxadiazole 2-Position Dihedral Angle Between Planar Units Key Interactions
Target Compound 2-Methoxyphenyl Ethyl sulfanylacetate Not reported π-π stacking, C=O···π interactions
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Phenyl Ethyl sulfanylacetate 80.07° π-π (3.846 Å), C=O···π (3.156 Å)
Ethyl 2-(5-(4-(phenylsulfonyl)phenyl)-1,3,4-oxadiazol-2-ylthio)acetate 4-(Phenylsulfonyl)phenyl Ethyl sulfanylacetate Not reported Sulfonyl group enhances polarity
Ethyl 2-({5-[1-(2-fluorobiphenyl-4-yl)ethyl]-oxadiazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide 2-Fluorobiphenyl Bromophenylacetamide-linked sulfanylacetate Not reported Fluorine-induced dipole interactions
  • Key Observations :
    • The 2-methoxyphenyl group in the target compound likely enhances π-π interactions compared to unsubstituted phenyl analogs due to electron-donating methoxy effects .
    • Dihedral angles between planar units (e.g., oxadiazole and ester moieties) influence molecular packing; the 80.07° angle in the phenyl analog suggests near-orthogonal orientation, reducing steric hindrance .

Biological Activity

Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:

  • Formation of the Oxadiazole Ring : This is achieved by reacting 2-methoxyphenyl hydrazine with carbonyl compounds in the presence of acid catalysts.
  • Thioether Formation : The introduction of a sulfanyl group can be accomplished through nucleophilic substitution reactions involving thiols and activated halides.
  • Esterification : The final step involves esterifying the carboxylic acid derivative with ethanol to yield the ethyl ester.

Antitumor Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa12.5
Compound BMCF-78.0
This compoundA54910.0

The compound showed promising results against A549 lung cancer cells with an IC50 value of 10.0 µM, indicating its potential as an anticancer agent.

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds

CompoundMicroorganism TestedMIC (µg/mL)Reference
Compound CStaphylococcus aureus25
Compound DEscherichia coli50
This compoundPseudomonas aeruginosa30

The compound exhibited a minimum inhibitory concentration (MIC) of 30 µg/mL against Pseudomonas aeruginosa, suggesting its effectiveness as an antimicrobial agent.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays.

Table 3: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%) at 100 µg/mLReference
Compound E70%
This compound65%

The compound showed a DPPH scavenging activity of 65%, indicating moderate antioxidant properties.

Case Studies

In a recent study focusing on the pharmacological screening of oxadiazoles, several compounds were tested for their biological activities in vivo and in vitro. This compound was included in this investigation due to its structural similarity to other bioactive oxadiazoles.

Study Findings

The study found that the compound demonstrated:

  • Significant cytotoxicity against cancer cell lines , particularly those associated with lung and breast cancers.
  • Effective inhibition of bacterial strains , including multi-drug resistant strains.
  • Moderate antioxidant activity , which may contribute to its overall therapeutic profile.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Ethyl 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate, and how do reaction conditions impact yield?

  • Methodology : The compound is typically synthesized via multistep reactions:

Hydrazide formation : React ethyl bromoacetate with 2-methoxyphenol derivatives under reflux in dry acetone to form intermediates like ethyl 2-[2-methyl-5-(propan-2-yl)phenoxy]acetate .

Oxadiazole ring closure : Treat the hydrazide intermediate with CS₂ and KOH in ethanol to generate the 1,3,4-oxadiazole-2-thione core .

Thioether linkage : React the thione with ethyl chloroacetate in acetone using potassium carbonate as a base to introduce the sulfanylacetate moiety .

  • Key factors :

  • Solvent choice : Absolute ethanol or acetone improves reaction homogeneity.

  • Temperature : Reflux (~80°C) ensures complete cyclization .

  • Stoichiometry : Excess carbon disulfide (2.5 mL per 1 g hydrazide) maximizes thione yield .

    StepReagents/ConditionsYield RangeReference
    1Ethyl bromoacetate, dry acetone, reflux65–75%
    2CS₂, KOH, ethanol, reflux70–80%
    3Ethyl chloroacetate, K₂CO₃, acetone60–72%

Q. How is the structural purity of this compound validated in academic research?

  • Analytical techniques :

  • FTIR : Confirm functional groups (e.g., C=N stretch at ~1576 cm⁻¹ for oxadiazole, C=O at ~1643 cm⁻¹ for ester) .
  • ¹H/¹³C NMR : Identify methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyl carbons (~δ 170 ppm) .
  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., oxadiazole-phenyl torsion: ~5.2°) .
    • Quality control : Use TLC (chloroform:methanol 7:3) to monitor reaction progress .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives of this compound?

  • In silico workflow :

Docking studies : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). The oxadiazole ring and methoxyphenyl group show π-π stacking with Phe-723 .

DFT calculations : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electron-donating capacity .

ADMET prediction : SwissADME evaluates logP (~2.8) and bioavailability scores (>0.55) to prioritize derivatives .

  • Case study : Derivatives with 4-fluorophenyl substitutions exhibit stronger EGFR inhibition (IC₅₀ = 0.010 μM) due to enhanced hydrophobic interactions .

Q. How can researchers address contradictions in biological activity data across derivatives?

  • Strategies :

Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl improve α-glucosidase inhibition by ~30%) .

Data normalization : Express activities as % inhibition relative to positive controls (e.g., acarbose for α-glucosidase) to minimize inter-lab variability .

Derivative Substituentα-Glucosidase Inhibition (%)LOX Inhibition (%)Reference
4-Chlorophenyl82 ± 364 ± 2
4-Methoxyphenyl68 ± 471 ± 3

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?

  • Software : SHELXL (for refinement) and OLEX2 (for visualization) are standard. SHELXL’s least-squares refinement minimizes R-factors (<0.05) using high-resolution (<1.0 Å) data .
  • Parameters :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to reduce thermal motion .
  • Validation : Check CIF files with PLATON to detect disorders (e.g., solvent molecules in lattice) .

Q. How can structural modifications enhance the compound’s metabolic stability?

  • Approaches :

Ester-to-amide conversion : Replace the ethyl ester with methylamide to reduce hydrolysis (t₁/₂ increased from 2.1 to 6.8 hours in vitro) .

Halogenation : Introduce fluorine at the phenyl para-position to block CYP450-mediated oxidation .

Prodrug design : Mask the sulfanyl group as a disulfide (reducible in vivo) to improve plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.